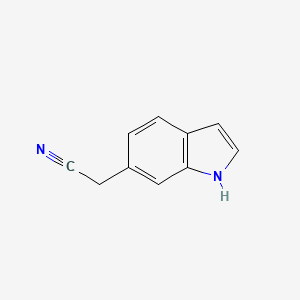
2-(1H-Indol-6-yl)acetonitrile
Overview
Description
2-(1H-Indol-6-yl)acetonitrile is a chemical compound that belongs to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring This compound, in particular, features an indole ring substituted at the 6-position with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(1H-Indol-6-yl)acetonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 6-bromoindole with acetonitrile in the presence of a palladium catalyst under Suzuki-Miyaura cross-coupling conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or water.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Indol-6-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-6-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form the corresponding primary amine.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Indole-6-carboxylic acid derivatives.
Reduction: 2-(1H-Indol-6-yl)ethylamine.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
2-(1H-Indol-6-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Indole derivatives are explored for their potential therapeutic uses in treating various diseases.
Industry: Indole derivatives are used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(1H-Indol-6-yl)acetonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-(1H-Indol-6-yl)acetonitrile is similar to other indole derivatives, but its unique substitution pattern at the 6-position sets it apart. Some similar compounds include:
Indole-3-acetic acid: A plant hormone with various biological activities.
6-Aminoindole: Known for its antiviral and anticancer properties.
6-Methoxyindole: Used in the synthesis of various pharmaceuticals.
Each of these compounds has distinct properties and applications, highlighting the diversity and potential of indole derivatives in scientific research and industry.
Properties
IUPAC Name |
2-(1H-indol-6-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAULTYTOFZFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590895 | |
| Record name | (1H-Indol-6-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39689-57-1 | |
| Record name | (1H-Indol-6-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


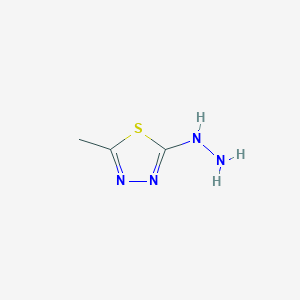
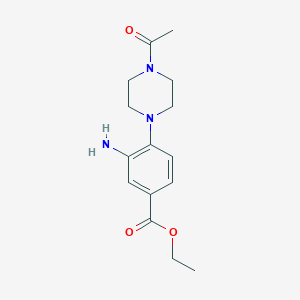
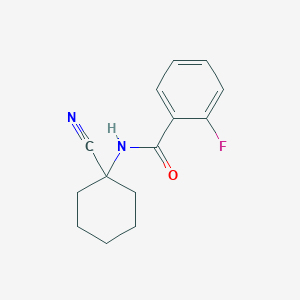
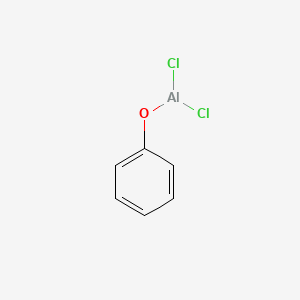
![4-Imidazol-1-ylmethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B1628509.png)
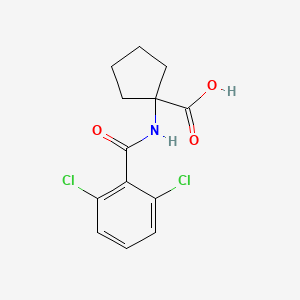
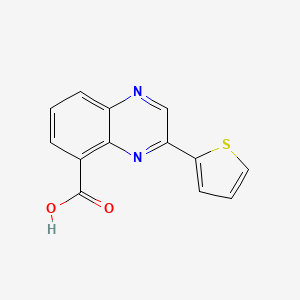
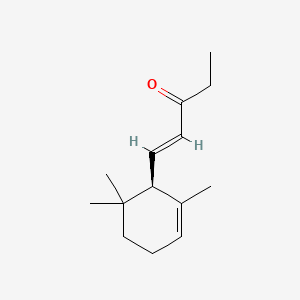
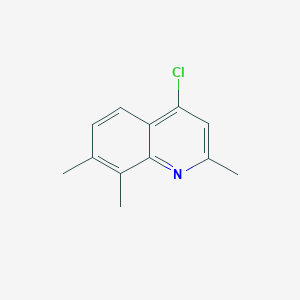
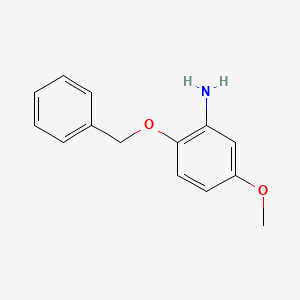

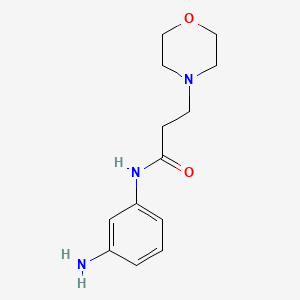
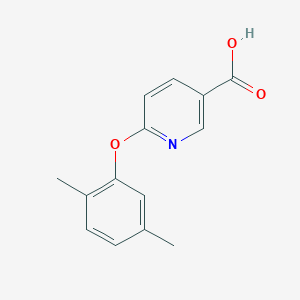
![1-[2-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B1628522.png)
